Cas no 1159819-03-0 (2,6-Dihydroxypyrazine)

2,6-Dihydroxypyrazine 化学的及び物理的性質
名前と識別子
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- 2,6-dihydroxypyrazine
- 6-hydroxy-1H-pyrazin-2-one
- 2,6-Dihydroxypyrazine
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- インチ: 1S/C4H4N2O2/c7-3-1-5-2-4(8)6-3/h1-2H,(H2,6,7,8)
- InChIKey: PNRQHWPHDMMJQV-UHFFFAOYSA-N
- ほほえんだ: OC1=CN=CC(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- トポロジー分子極性表面積: 61.7
- 疎水性パラメータ計算基準値(XlogP): -0.9
2,6-Dihydroxypyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099000122-1g |
2,6-Dihydroxypyrazine |
1159819-03-0 | 98% | 1g |
$646.69 | 2023-09-04 | |
Alichem | A099000122-5g |
2,6-Dihydroxypyrazine |
1159819-03-0 | 98% | 5g |
$1586.51 | 2023-09-04 | |
Alichem | A099000122-10g |
2,6-Dihydroxypyrazine |
1159819-03-0 | 98% | 10g |
$1994.01 | 2023-09-04 |
2,6-Dihydroxypyrazine 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2,6-Dihydroxypyrazineに関する追加情報
2,6-Dihydroxypyrazine: A Comprehensive Overview
The compound 2,6-Dihydroxypyrazine (CAS No. 1159819-03-0) is a fascinating molecule with a unique structure and diverse applications. It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms. The presence of hydroxyl groups at the 2 and 6 positions imparts distinctive chemical and physical properties to this compound. Recent studies have highlighted its potential in various fields, including materials science, pharmacology, and environmental chemistry.
Pyrazine derivatives have long been of interest to chemists due to their aromaticity and ability to form stable complexes. 2,6-Dihydroxypyrazine, in particular, has gained attention for its role in coordination chemistry. Researchers have explored its ability to act as a ligand in the formation of metal complexes, which are widely used in catalysis and sensing applications. For instance, studies have shown that 2,6-Dihydroxypyrazine can coordinate with transition metals such as copper and zinc, forming complexes with unique electronic properties.
The synthesis of 2,6-Dihydroxypyrazine has been optimized in recent years. Traditionally, it was synthesized via the condensation of aldehydes or ketones with ammonia or ammonium salts. However, modern methods often employ more efficient routes, such as the reaction of 2-aminothiazole with formaldehyde under specific conditions. These advancements have made the compound more accessible for large-scale production and research.
One of the most promising applications of 2,6-Dihydroxypyrazine lies in its use as a precursor for advanced materials. For example, it has been utilized in the synthesis of conductive polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in energy storage devices, such as batteries and supercapacitors. Recent research has demonstrated that MOFs derived from 2,6-Dihydroxypyrazine exhibit exceptional porosity and stability, making them ideal candidates for gas storage applications.
In the field of pharmacology, 2,6-Dihydroxypyrazine has shown potential as a bioactive compound. Studies have indicated that it may possess antioxidant properties due to its hydroxyl groups. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Furthermore, preliminary experiments suggest that 2,6-Dihydroxypyrazine could act as a template for drug design, particularly in the development of anti-inflammatory agents.
The environmental impact of 2,6-Dihydroxypyrazine is another area of active research. Given its role in industrial applications, understanding its fate in natural systems is essential for sustainable practices. Recent studies have focused on its biodegradation pathways and toxicity profiles. Results indicate that under certain conditions, 2,6-Dihydroxypyrazine can be metabolized by microorganisms into less harmful compounds. However, further research is needed to fully assess its environmental safety.
In conclusion, 2,6-Dihydroxypyrazine (CAS No. 1159819-03-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in materials science and pharmacology. As research continues to uncover new insights into its structure-function relationships and environmental behavior, the potential for innovative applications will undoubtedly expand.
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